![molecular formula C14H15N3O3S B5853890 ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazine and thiophene) would contribute to the compound’s stability. The carbonyl and amino groups could participate in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, and the amino group could act as a base or nucleophile. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the carbonyl and amino groups) and aromatic rings could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its structure allows for reactions at the benzylic position, enabling the formation of diverse heterocyclic or fused heterocyclic scaffolds .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives can be used to synthesize novel drugs. The presence of a pyrazine moiety, which is common in many pharmaceuticals, suggests potential applications in drug design .
Polymer Science
The compound’s thiophene ring can be incorporated into polymers, enhancing their electronic properties. This is particularly useful in the development of conductive materials .
Dye Manufacturing
Due to its conjugated system, this compound could be used in the synthesis of dyes. The thiophene ring, in particular, is known to impart color to dyes .
Agricultural Chemistry
Compounds with pyrazine structures have been used in the development of agrochemicals. This compound could potentially be used to create new pesticides or herbicides .
Material Science
The compound’s ability to form stable heterocyclic structures makes it a candidate for creating functional materials with specific electronic or photonic properties .
Catalysis
Derivatives of this compound could act as ligands in catalytic systems, potentially improving the efficiency of various chemical reactions .
Environmental Science
In environmental science, this compound could be used to develop sensors or indicators due to its potential reactivity with various environmental pollutants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-ethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-9-7-10(14(19)20-4-2)13(21-9)17-12(18)11-8-15-5-6-16-11/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEMFMWYQJMHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate |
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